Metilarsonato disódico

Descripción general

Descripción

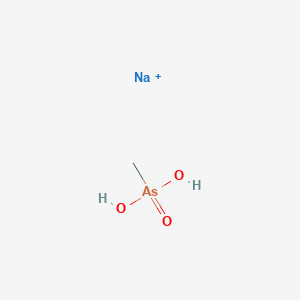

Disodium methylarsonate is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their synthesis, which can be informative for understanding the broader context of organoarsenic chemistry. For instance, the synthesis and crystal structure of disodium-di-μ-oxo-bis[trihydroxo-methylantimonate(V)] is described, which involves the oxidation of dialkoxymethylstibine with hydrogen peroxide in the presence of sodium hydroxide . This process and the resulting structure could be analogous to the synthesis and structure of disodium methylarsonate, given the chemical similarities between antimony and arsenic.

Synthesis Analysis

The synthesis of related compounds involves specific reagents and conditions. For example, the oxidation of dialkoxymethylstibine with hydrogen peroxide and sodium hydroxide leads to a compound with a dimeric molecule structure . In the context of disodium methylarsonate, a similar approach might be used, substituting the relevant arsenic-based precursors.

Molecular Structure Analysis

The molecular structure of compounds related to disodium methylarsonate can be complex. The crystal and molecular structures of polymolybdo complexes of methylarsonate and dimethylarsinate have been determined using X-ray diffraction, revealing intricate arrangements of MoO6 octahedra and tetrahedral CH3AsO3 groups . These findings suggest that disodium methylarsonate could also have a complex molecular structure, potentially involving coordination with other metal ions or ligands.

Chemical Reactions Analysis

The papers do not provide direct information on the chemical reactions of disodium methylarsonate. However, they do discuss the thermal decomposition and spectroscopic properties of related compounds . These properties are important for understanding the reactivity and stability of organoarsenic compounds, which could be extrapolated to disodium methylarsonate.

Physical and Chemical Properties Analysis

The physical and chemical properties of disodium methylarsonate are not detailed in the provided papers. Nonetheless, the discussion of related compounds' properties, such as thermal decomposition and spectroscopic characteristics, offers a glimpse into the potential properties of disodium methylarsonate . The synthesis of other complex disaccharides as disodium salts also provides context for the solubility and ionic nature that disodium methylarsonate might exhibit .

Aplicaciones Científicas De Investigación

Agricultura: Uso como herbicida

El DSMA se utiliza principalmente como herbicida en entornos agrícolas. Es eficaz en el control de malezas y vegetación no deseada, particularmente Johnsongrass . El compuesto funciona inhibiendo el crecimiento de las plantas, y sus tasas de aplicación se pueden ajustar para controlar el rebrote sin trasladarse a los rizomas de la planta. Esto hace que el DSMA sea una herramienta valiosa para mantener la salud y el rendimiento de los cultivos.

Ciencia ambiental: Bioremediación

En la ciencia ambiental, el DSMA se ha estudiado por su papel en la bioremediación. Los investigadores investigan la absorción y desintoxicación del arsénico por parte de las plantas y los microbios, explorando el potencial para usar estos organismos para eliminar el arsénico de sitios contaminados . Las propiedades del DSMA ayudan a comprender el movimiento y la transformación del arsénico en el medio ambiente.

Medicina: Estudios toxicológicos

El DSMA se utiliza en estudios toxicológicos para comprender los efectos de la exposición al arsénico. Su perfil de toxicidad ayuda a evaluar el riesgo y desarrollar pautas de seguridad para el arsénico, que es un carcinógeno conocido . Los estudios que involucran DSMA contribuyen a nuestro conocimiento del impacto del arsénico en la salud humana.

Procesos industriales: Estándares analíticos

En los procesos industriales, el DSMA sirve como estándar analítico para la detección y cuantificación de compuestos de arsénico. Su estabilidad y solubilidad lo hacen adecuado para su uso en técnicas como HPLC y cromatografía de gases . Esta aplicación es crucial para garantizar la calidad y seguridad de los productos industriales.

Biotecnología: Investigación sobre compuestos de arsénico

El DSMA se utiliza en la investigación biotecnológica para estudiar el comportamiento de los compuestos de arsénico dentro de los sistemas biológicos. Ayuda en el desarrollo de nuevas aplicaciones biotecnológicas, como la creación de cultivos resistentes al arsénico o el uso de microorganismos para la eliminación de arsénico .

Química analítica: Análisis de especiación

En la química analítica, el DSMA se utiliza para el análisis de especiación de compuestos de arsénico. Técnicas como DESI-MS se aplican para detectar y diferenciar entre varias especies de arsénico presentes en las muestras, lo cual es esencial para comprender sus comportamientos ambientales y toxicológicos .

Safety and Hazards

Mecanismo De Acción

Target of Action

Disodium methylarsonate (DSMA) primarily targets the enzyme systems involved in ATP production and cell division. It is used as a herbicide, and its main targets are the metabolic pathways in plants that are crucial for their growth and survival .

Mode of Action

DSMA interferes with the production of ATP by inhibiting key enzymes in the Krebs cycle and oxidative phosphorylation. This inhibition disrupts the energy supply of the cells, leading to impaired cell division and growth. The compound binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions .

Biochemical Pathways

The primary biochemical pathways affected by DSMA are those involved in cellular respiration. By inhibiting enzymes in the Krebs cycle and oxidative phosphorylation, DSMA reduces the production of ATP, which is essential for various cellular processes. This disruption leads to a cascade of downstream effects, including reduced synthesis of nucleic acids and proteins, ultimately causing cell death .

Pharmacokinetics

The pharmacokinetics of DSMA involve its absorption, distribution, metabolism, and excretion (ADME). DSMA is water-soluble and is readily absorbed by plant tissues. It is distributed throughout the plant, where it exerts its toxic effects. The compound is metabolized into less toxic forms and eventually excreted. Its bioavailability is influenced by factors such as the plant’s uptake efficiency and the environmental conditions .

Result of Action

At the molecular level, DSMA’s action results in the inhibition of ATP production, leading to energy depletion in cells. This energy deficit hampers essential cellular functions, including DNA replication and protein synthesis. At the cellular level, this results in impaired cell division and growth, ultimately causing the death of the plant .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of DSMA. Factors such as soil pH, temperature, and moisture levels can affect the compound’s solubility and uptake by plants. For instance, higher soil moisture can enhance the absorption of DSMA by plant roots, increasing its efficacy. Conversely, extreme pH levels can lead to the degradation of the compound, reducing its effectiveness .

Propiedades

IUPAC Name |

disodium;methyl-dioxido-oxo-λ5-arsane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5AsO3.2Na/c1-2(3,4)5;;/h1H3,(H2,3,4,5);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDIXRDNYIMOKSG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[As](=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3AsNa2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

124-58-3 (Parent) | |

| Record name | Disodium methanearsonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4032665 | |

| Record name | Disodium methanearsonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.934 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless hygroscopic solid; [Hawley] | |

| Record name | Disodium methanearsonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5021 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in methanol; practically insoluble in most organic solvents, Soluble in water (300 g/l at 25 °C), In water, 4.32X10+5 mg/l @ 25 °C | |

| Record name | DISODIUM METHANEARSONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1701 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.04 g/ml | |

| Record name | DISODIUM METHANEARSONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1701 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000001 [mmHg], 10-7 mm Hg @ 25 °C | |

| Record name | Disodium methanearsonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5021 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DISODIUM METHANEARSONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1701 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

ARSONIC ACID HERBICIDES ARE NOT GROWTH REGULATORS IN SENSE OF PLANT HORMONES. THEY ... ACT THROUGH ENZYME SYSTEMS TO INHIBIT GROWTH. THEY KILL ... SLOWLY; FIRST SYMPTOMS ARE ... CHLOROSIS, CESSATION OF GROWTH, & GRADUAL YELLOWING, THEN BROWNING FOLLOWED BY DEHYDRATION & DEATH. /ORGANOARSENICAL HERBICIDES/ | |

| Record name | DISODIUM METHANEARSONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1701 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Hydrated crystals containing 5H2O or 6H2O, Monoclinic spear-shaped plates from absolute alcohol, White crystalline solid | |

CAS RN |

144-21-8, 2163-80-6 | |

| Record name | Disodium methanearsonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium methanearsonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium methylarsonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Disodium methylarsonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.110 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISODIUM METHYLARSONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NK4BV40VN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DISODIUM METHANEARSONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1701 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

>355 °C, Melting point 132-139 °C /Disodium methanearsonate hexahydrate/ | |

| Record name | DISODIUM METHANEARSONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1701 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q & A

Q1: What are the main applications of Disodium methylarsonate in agriculture?

A1: Disodium methylarsonate (DSMA) has been widely used as a herbicide in cotton production, primarily for weed control and as a defoliant before harvest. [, ] You can find more details about its use in cotton fields in this research paper: .

Q2: Are there any environmental concerns related to the use of Disodium methylarsonate?

A2: Yes, there are concerns about the environmental impact of DSMA. While generally considered less toxic than inorganic arsenic, DSMA can undergo degradation in the environment, leading to the formation of more toxic inorganic arsenic species like arsenite [As(III)] and arsenate [As(V)]. [] These transformations can contaminate surface water, groundwater, and soil in agricultural areas. []

Q3: How effective is Disodium methylarsonate compared to other herbicides?

A3: Studies comparing the efficacy of DSMA to other herbicides like dalapon, amitrole-T, and paraquat have shown varying results depending on the targeted weed species and the time elapsed after application. [] Research indicates that DSMA might be less effective on certain weed species compared to these alternatives. []

Q4: Can Disodium methylarsonate be detected in food products?

A4: While DSMA itself might not be directly present in food, a study highlights the potential misidentification of organic arsenic species like DSMA as inorganic arsenic in seaweed using standard detection methods. [] This finding raises concerns about the accuracy of inorganic arsenic detection in food products and the potential presence of organic arsenic forms like DSMA. []

Q5: What analytical techniques are used to detect and quantify Disodium methylarsonate?

A5: Capillary zone electrophoresis (CZE) coupled with inductively coupled plasma atomic emission spectrometry (ICP-AES) is one method used to analyze arsenic species, including DSMA. [] This technique offers high sensitivity and allows for the separation and quantification of different arsenic species in complex mixtures. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester](/img/structure/B135120.png)

![5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol](/img/structure/B135121.png)

![2,9-Dimethylbenz[a]anthracene](/img/structure/B135130.png)

![6,8-Dimethylbenz[a]anthracene](/img/structure/B135134.png)